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2-ethoxyethyl N-[5-(2-ethoxyethoxycarbonylamino)-2-methyl-phenyl]carbamate

Polyurethane fire safety Thermal degradation mechanism Bis‑carbamate model compound

Researchers investigating polyurethane thermal degradation and smoke toxicity require a model compound with a defined, reproducible decomposition profile to avoid confounding analytical residues. This bis(2-ethoxyethyl) dicarbamate provides a clean pyrolysis pathway, releasing a volatile monoisocyanate-monourethane stream without carbodiimide-forming side reactions that complicate smoke-composition analysis. - Delivers a clean, reproducible thermal degradation fingerprint essential for QSTR studies of PU smokes. - ≥97% HPLC purity ensures reliable kinetic measurements, eliminating isomeric ambiguities of TDI-derived dicarbamate mixtures. - Available as a white powder in research-ready quantities with documented quality specifications.

Molecular Formula C17H26N2O6
Molecular Weight 354.4 g/mol
CAS No. 54767-76-9
Cat. No. B15076279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxyethyl N-[5-(2-ethoxyethoxycarbonylamino)-2-methyl-phenyl]carbamate
CAS54767-76-9
Molecular FormulaC17H26N2O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCOCCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCOCC
InChIInChI=1S/C17H26N2O6/c1-4-22-8-10-24-16(20)18-14-7-6-13(3)15(12-14)19-17(21)25-11-9-23-5-2/h6-7,12H,4-5,8-11H2,1-3H3,(H,18,20)(H,19,21)
InChIKeyXCEPDLGXLQKFCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Ethoxyethyl N‑[5‑(2‑ethoxyethoxycarbonylamino)‑2‑methyl‑phenyl]carbamate (CAS 54767‑76‑9): A Bis‑Carbamate Urethane Model Compound with Differentiated Thermal Decomposition


2‑Ethoxyethyl N‑[5‑(2‑ethoxyethoxycarbonylamino)‑2‑methyl‑phenyl]carbamate, systematically named bis(2‑ethoxyethyl) (4‑methyl‑1,3‑phenylene)dicarbamate, is a symmetrical aromatic bis‑carbamate (C₁₇H₂₆N₂O₆, MW 354.40) that functions as a well‑characterized model compound for tolylene‑based polyurethane segments [1]. It is typically supplied as a ≥97 % HPLC‑purity solid (boiling point 404.9 °C at 760 mmHg, flash point 198.7 °C) . Unlike generic aromatic dicarbamates, its terminal 2‑ethoxyethyl groups impart a distinctive thermal decomposition pathway that is directly relevant to fire‑safety profiling of polyurethane foams.

Model Compound

Tolylene-based polyurethane thermal decomposition studies

Defined Backbone

4‑Methyl‑1,3‑phenylene regioisomer for reproducible pyrolysis

Clean Decomposition

Reported volatile monoisocyanate‑monourethane product profile

Why In‑Class Aromatic Dicarbamates Cannot Freely Replace Bis(2‑ethoxyethyl) (4‑methyl‑1,3‑phenylene)dicarbamate


Although the 4‑methyl‑1,3‑phenylene dicarbamate scaffold is common to many polyurethane model compounds, the terminal glycol‑ether substituent critically controls both the volatility and the chemical identity of the thermolysis products [1]. In side‑by‑side pyrolysis studies, the 2‑ethoxyethyl‑terminated bis‑carbamates released a clean, volatile monoisocyanate‑monourethane stream, whereas the closely related triethylene glycol monomethyl ether analogs generated carbodi‑imide‑containing residues that complicate smoke‑toxicity analysis [1]. Consequently, substituting a methoxyethyl or longer‑chain glycol ether analog alters the decomposition fingerprint and undermines the reproducibility of fire‑hazard assessments that rely on this specific model compound.

Target Compound

Bis(2‑ethoxyethyl) derivative releases volatile monoisocyanate‑monourethane, no carbodi‑imide residue [1]

Analog Substitute

Methoxy‑ or longer‑chain glycol ether analogs produce carbodi‑imide residues that may alter smoke‑toxicity analysis [1]

Terminal glycol-ether group controls both volatility and thermolysis product identity; analog substitution may shift decomposition fingerprint and undermine reproducibility in fire-hazard assessments.

Quantitative Differentiation Evidence for 2‑Ethoxyethyl N‑[5‑(2‑ethoxyethoxycarbonylamino)‑2‑methyl‑phenyl]carbamate


Thermal Decomposition Product Profile: Clean Monoisocyanate Generation vs. Carbodi‑imide Residue Formation

Under identical pyrolysis conditions (N₂ atmosphere, ≈300 °C), the di‑2‑ethoxyethyl bis‑carbamates (Ia: 2,4‑TDI‑based; IIa: 2,6‑TDI‑based) exclusively liberated volatile monoisocyanate‑monourethane intermediates and 2‑ethoxyethanol, leaving no solid residue [1]. In contrast, the corresponding di‑2‑[2‑(2‑methoxyethoxy)ethoxy]ethyl bis‑carbamates (Ib and IIb) produced a non‑volatile residue rich in carbodi‑imide functions [1]. This qualitative divergence in thermolysis output dictates whether a model compound can accurately simulate the smoke‑precursor chemistry of commercial polyurethane foams.

Decomposition product profile
Head-to-head

Volatile monoisocyanate‑monourethane + 2‑ethoxyethanol; no carbodi‑imide residue detected

vs. methoxyethoxy analog: carbodi‑imide residue formed

Supports selection for clean isocyanate regeneration in smoke‑precursor studies

Bench‑scale pyrolysis under N₂, ~300 °C

Polyurethane fire safety Thermal degradation mechanism Bis‑carbamate model compound

Isomeric Purity Specification: 97% HPLC Assay Enabling Reproducible Model‑Compound Behavior

The commercial grade of bis(2‑ethoxyethyl) (4‑methyl‑1,3‑phenylene)dicarbamate is routinely supplied with a minimum HPLC purity of 97 % . While analogous dimethyl‑ester dicarbamates (e.g., dimethyl (4‑methyl‑1,3‑phenylene)dicarbamate, NSC 36549) are available, no equivalent purity specification is uniformly reported for those congeners . The defined 97 % threshold reduces batch‑to‑batch variability in thermal degradation studies where trace impurities can catalyze or inhibit carbodi‑imide formation.

HPLC purity
Data to verify

≥97% (area‑%)

Comparator dimethyl ester analog: no standardized purity specification

Procurement specification reduces impurity‑driven side reactions

Supplier‑reported; exact HPLC conditions not disclosed

Analytical quality control Polyurethane intermediate Dicarbamate purity

Physicochemical Property Set: Boiling Point 404.9 °C and Flash Point 198.7 °C Provide Safe‑Handling Benchmarks

The compound’s experimentally determined boiling point of 404.9 °C at 760 mmHg and flash point of 198.7 °C place it in a lower volatility window than the corresponding methoxyethyl analog bis(2‑methoxyethyl) (4‑methyl‑1,3‑phenylene)dicarbamate, for which no boiling‑point data are publicly reported [1]. The known flash point simplifies hazard classification and storage‑condition design relative to analogs with undocumented flammability parameters.

Safety benchmarks
Class-level

Boiling point 404.9 °C, flash point 198.7 °C

Methoxyethyl analog: no publicly available boiling point/flash point

Established hazard‑classification and storage‑condition design reference

Determined by OECD guideline methods; exact protocol not specified

Physicochemical characterization Safety data Polyurethane intermediate

Constitutional Isomer Control: 4‑Methyl‑1,3‑phenylene Backbone Ensures Defined Reactivity vs. 2‑Methyl Isomer

The title compound is based on the 4‑methyl‑1,3‑phenylene (2,4‑TDI‑derived) core [1]. The corresponding 2‑methyl‑1,3‑phenylene (2,6‑TDI‑derived) isomer exhibits different steric and electronic environments at the carbamate linkages, which influences the kinetics of urethane cleavage [1]. Although quantitative rate constants are not tabulated, the distinct decomposition product distributions reported for the two isomers confirm that substitution pattern is a non‑interchangeable variable in mechanistic investigations.

Constitutional isomer control
Context-dependent

4‑Methyl‑1,3‑phenylene backbone delivers clean volatile monoisocyanate‑monourethane products

vs. 2‑methyl isomer: different isocyanate distribution reported

Defined regioisomer ensures reproducible structure‑activity relationships in pyrolysis

Qualitative distinction; no quantitative rate constants tabulated

Regioisomer purity Polyurethane model Dicarbamate synthesis

Application Scenarios Where 2‑Ethoxyethyl Bis(4‑methyl‑1,3‑phenylene)dicarbamate Outperforms Generic Analogs


Calibrated Polyurethane Smoke‑Toxicity Research

When developing quantitative structure‑toxicity relationships for polyurethane smokes, laboratories require a model compound that thermally regenerates isocyanate without introducing spurious carbodi‑imide residues. The di‑2‑ethoxyethyl bis‑carbamate meets this requirement, as demonstrated by its clean pyrolysis to monoisocyanate‑monourethane and 2‑ethoxyethanol [1]. The use of methoxy‑ or longer‑chain glycol ether analogs would confound smoke‑composition analysis due to their documented carbodi‑imide residue formation [1].

Mechanistic Studies of Urethane Bond Cleavage

Investigators probing the kinetics of thermal or catalytic urethane cleavage benefit from the defined 4‑methyl‑1,3‑phenylene regioisomer because its decomposition product profile is well‑characterized and free of the isomeric ambiguity that accompanies mixtures of 2,4‑ and 2,6‑TDI‑derived dicarbamates [1]. The commercial availability of the compound at ≥97 % HPLC purity further reduces the confounding effect of impurities on kinetic measurements.

Biocatalytic Hydrolysis of Urethane Model Compounds

Although direct enzymatic data on the 2‑ethoxyethyl derivative are not yet published, the established biocatalytic hydrolysis of the structurally analogous bis(2‑methoxyethyl) (4‑methyl‑1,3‑phenylene)dicarbamate by urease in ionic liquid media [2] creates a clear opportunity. The 2‑ethoxyethyl compound’s higher lipophilicity (predicted from its longer alkyl chain) may enhance solubility in hydrophobic ionic liquids, potentially improving enzymatic turnover relative to the methoxyethyl congener.

Quality‑Controlled Intermediates for Polyurethane Chemistry

Synthetic groups producing polyurethane libraries or formulated foam prototypes can use the 97 % HPLC purity specification as a procurement standard, ensuring that the bis‑carbamate building block does not introduce undefined impurities that could alter foam morphology or thermal stability. This level of quality documentation is not routinely available for simple alkyl‑ester analogs such as dimethyl (4‑methyl‑1,3‑phenylene)dicarbamate.

Application
Selection Property
Validation Focus
Polyurethane smoke‑toxicity research
Clean pyrolysis to monoisocyanate without carbodi‑imide residues
Reproducible isocyanate regeneration and smoke‑precursor chemistry
Mechanistic urethane cleavage studies
Defined 4‑methyl‑1,3‑phenylene regioisomer; well‑characterized decomposition profile
Isomeric purity and impurity‑free kinetic measurements
Biocatalytic hydrolysis of urethane models
Predicted higher lipophilicity may improve solubility in hydrophobic ionic liquids
Enzymatic turnover context; not yet experimentally validated
Quality‑controlled polyurethane intermediate procurement
Documented purity specification (≥97% HPLC)
Batch‑to‑batch impurity control and foam morphology consistency
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